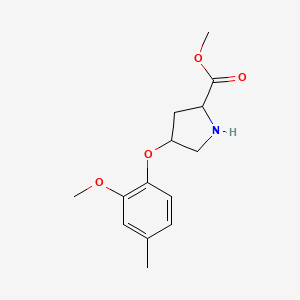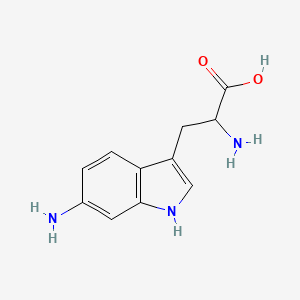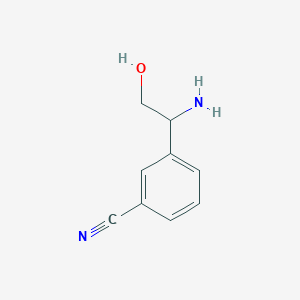
2-Amino-2-(4-methoxycarbonyloxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(4-methoxycarbonyloxyphenyl)acetic acid is an organic compound with a complex structure that includes an amino group, a methoxycarbonyl group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-methoxycarbonyloxyphenyl)acetic acid can be achieved through several steps, starting from p-bromo toluene. The process involves borylation, oxidation, nitration, esterification, and hydrogenation . The detailed steps are as follows:
- p-Bromo toluene is treated with a boron reagent to introduce a boronic acid group.
Oxidation: The boronic acid intermediate is oxidized to form a carboxylic acid.
Nitration: The carboxylic acid is nitrated to introduce a nitro group.
Esterification: The nitro compound is esterified to form the methoxycarbonyl group.
Hydrogenation: Finally, the nitro group is reduced to an amino group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the accessible chemical literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(4-methoxycarbonyloxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under suitable conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(4-methoxycarbonyloxyphenyl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-amino-2-(4-methoxycarbonyloxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(methoxycarbonyl)phenylboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid.
2-Amino-5-bromothiazole: Contains a thiazole ring and a bromine atom.
[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid: Contains a thiazole ring and a boronic acid group.
Uniqueness
2-Amino-2-(4-methoxycarbonyloxyphenyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a methoxycarbonyl group allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H11NO5 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-amino-2-(4-methoxycarbonyloxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11NO5/c1-15-10(14)16-7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
KTLJRJBFXUEENK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OC1=CC=C(C=C1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)

![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)






